molecular formula C19H19N3O4 B2617109 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034548-05-3

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2617109
CAS No.: 2034548-05-3
M. Wt: 353.378
InChI Key: SDVGPIYHNHSBQU-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound It's characterized by a pyridine ring substituted with a methoxy and a methyl group, an ethyl chain linking it to an isoxazole ring, and a phenyl group on the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves several steps, starting with the preparation of the individual ring systems followed by their functionalization and coupling.

  • Pyridine Ring Preparation: The synthesis of the 4-methoxy-6-methyl-2-oxopyridine can be carried out via a series of condensation reactions starting from 2,6-dimethoxypyridine.

  • Isoxazole Ring Preparation: The 5-phenylisoxazole can be prepared by cyclization of a nitrile oxide intermediate derived from substituted benzylamines.

  • Coupling and Functionalization: The final step involves the coupling of the pyridine derivative with the isoxazole ring through the ethyl linker, followed by the introduction of the carboxamide group under amide coupling conditions using reagents such as carbodiimides (e.g., EDC) in the presence of catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production would scale these laboratory procedures using large-scale reactors, optimizing reaction conditions (e.g., temperature, pressure) to maximize yield and purity. Solvent recovery, waste minimization, and purification steps (like crystallization and distillation) are streamlined for efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide can undergo oxidation reactions, particularly at the methoxy or methyl groups on the pyridine ring.

  • Reduction: Reduction reactions may target the nitro group within the pyridine ring, transforming it into an amine under suitable conditions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Various organometallic reagents (e.g., Grignard reagents, organolithiums).

Major Products

The reactions yield products where functional groups on the pyridine and isoxazole rings are transformed, leading to derivatives with potentially diverse biological activities.

Scientific Research Applications

Chemistry

  • Functional Group Interconversions: Enables the development of new derivatives for further study in synthetic chemistry.

Biology

  • Probe for Biological Pathways: It can act as a probe to understand specific biochemical pathways due to its unique structure.

Medicine

  • Drug Development: It can serve as a lead compound or a pharmacophore model in the development of therapeutic agents for diseases.

Industry

  • Chemical Intermediates: Used in the production of complex molecules in pharmaceutical and agrochemical industries.

Mechanism of Action

The exact mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide exerts its effects depends on its target application. In biological systems, it can interact with enzyme active sites or receptors, modifying biochemical pathways. For example, it may inhibit specific enzymes or bind to receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is unique due to the specific functional groups and their arrangement.

Similar Compounds

  • 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl isoxazole derivatives

  • Phenylisoxazole carboxamides

  • Other pyridine-based ligands

These compounds share functional moieties but differ in their substitution patterns, influencing their physical, chemical, and biological properties.

This compound is a rich tapestry for exploration in scientific research and industrial applications. Each functional group and ring system contributes to its versatile properties, making it an intriguing subject for further study.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-10-15(25-2)11-18(23)22(13)9-8-20-19(24)16-12-17(26-21-16)14-6-4-3-5-7-14/h3-7,10-12H,8-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVGPIYHNHSBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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